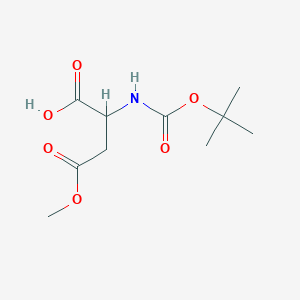

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

Übersicht

Beschreibung

“2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds related to “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” involves several key steps, including protection, functional group transformation, and stereoselective synthesis . For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions .Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection .Chemical Reactions Analysis

The chemical reactivity of “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” derivatives is exemplified by their involvement in various chemical transformations . For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

This compound is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of complex molecules that can serve as potential drug candidates. Its protected amino group allows for selective reactions, which is crucial in building the desired molecular structures .

Dipeptide Synthesis

The Boc-protected amino acid derivatives, such as 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid , are used to synthesize dipeptides. These dipeptides have various applications, including as building blocks for more complex peptides or as bioactive compounds on their own .

Ionic Liquid Formation

This compound can be used to create amino acid-based ionic liquids. These ionic liquids have unique properties that make them suitable for use as solvents in organic synthesis, including peptide bond formation .

Material Science

In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can enhance the material’s biocompatibility, making it suitable for biomedical applications .

Bioconjugation

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid: can be used in bioconjugation techniques where it links peptides to other molecules, such as fluorescent dyes or drugs. This is particularly useful in the development of targeted therapies .

Structural Biology

The compound is used in structural biology to help in the crystallization of proteins. By modifying amino acids within the protein, researchers can improve the quality of the crystals formed, which is essential for X-ray crystallography .

Enzyme Inhibition Studies

Researchers use Boc-protected amino acids to study enzyme-substrate interactions. By incorporating these compounds into substrates, scientists can investigate the binding and catalytic mechanisms of enzymes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing the tert-butoxycarbonyl (boc) group, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

Boc-protected amino acids are commonly used in the synthesis of peptides . These peptides can be involved in various biological processes, depending on their sequence and structure.

Pharmacokinetics

It’s known that the solubility of boc-protected amino acids in various solvents can influence their bioavailability . For instance, Boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The use of boc-protected amino acids in peptide synthesis can result in peptides with various biological activities, depending on their sequence and structure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the solvent used can influence the solubility of the compound and its reactivity .

Eigenschaften

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399368 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856417-64-6 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)